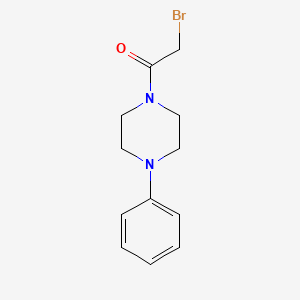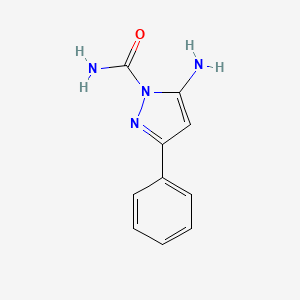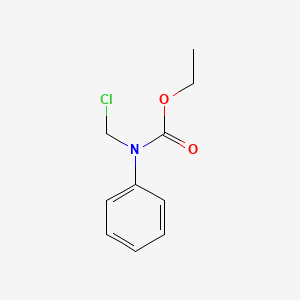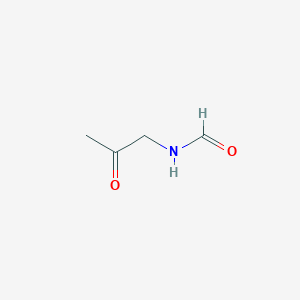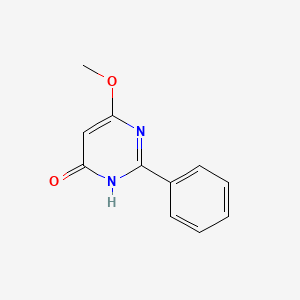![molecular formula C9H8N4O2 B8769050 1-[(4-nitrophenyl)methyl]triazole](/img/structure/B8769050.png)
1-[(4-nitrophenyl)methyl]triazole
Vue d'ensemble
Description
1-(4-Nitrobenzyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a nitrobenzyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield .
Industrial Production Methods: Industrial production of 1-[(4-nitrophenyl)methyl]triazole typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc and acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in the presence of acetic acid is often used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles.
Applications De Recherche Scientifique
1-(4-Nitrobenzyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-nitrophenyl)methyl]triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
- 1-(Bromomethyl)-4-nitrobenzene
- 1-Bromo-3-chloropropane
Comparison: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole is unique due to its specific triazole ring structure and the presence of a nitrobenzyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(4-nitrobenzyl)-1H-1,2,4-triazole has a different nitrogen arrangement in the triazole ring, leading to variations in reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]triazole |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)7-12-6-5-10-11-12/h1-6H,7H2 |
Clé InChI |
IRARVWPSVFZRLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CN=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



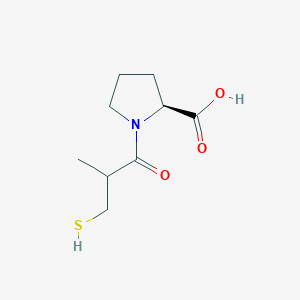
![Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-](/img/structure/B8768996.png)

